molecular formula C23H32F3N3O8 B10860606 Tfa-Val-DL-Tyr-Val-OH.CH3CO2H

Tfa-Val-DL-Tyr-Val-OH.CH3CO2H

Cat. No.: B10860606
M. Wt: 535.5 g/mol
InChI Key: AWXQSEAVLZVQFY-CTIJFNHYSA-N
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Description

Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H is a synthetic peptide derivative composed of a trifluoroacetyl (Tfa)-modified tetrapeptide backbone (Val-DL-Tyr-Val) and an acetic acid (CH₃CO₂H) counterion. The Tfa group enhances the peptide’s stability against enzymatic degradation, while the DL-tyrosine residue introduces chirality, influencing its conformational and binding properties. The acetic acid component likely stabilizes the compound via hydrogen bonding or ionic interactions, as observed in analogous acetic acid-containing complexes .

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Tfa protection, followed by cleavage and purification via column chromatography (e.g., using CH₂Cl₂/hexane mixtures) . The acetic acid may be introduced during crystallization, as seen in similar complexes where CH₃CO₂H modulates solubility and crystallinity .

Properties

Molecular Formula

C23H32F3N3O8

Molecular Weight

535.5 g/mol

IUPAC Name

acetic acid;(2S)-2-[[3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H28F3N3O6.C2H4O2/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32;1-2(3)4/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32);1H3,(H,3,4)/t14?,15-,16-;/m0./s1

InChI Key

AWXQSEAVLZVQFY-CTIJFNHYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trifluoroacetyl Tripeptide-2 (acetate) involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the trifluoroacetyl group is introduced to the N-terminus of the peptide. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the production of Trifluoroacetyl Tripeptide-2 (acetate) follows a similar approach but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl Tripeptide-2 (acetate) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions:

    Hydrolysis: Water and proteolytic enzymes such as trypsin and chymotrypsin.

    Enzymatic Degradation: Specific proteases that target peptide bonds.

Major Products Formed: The major products formed from the hydrolysis of Trifluoroacetyl Tripeptide-2 (acetate) are the individual amino acids: valine, tyrosine, and valine .

Scientific Research Applications

Trifluoroacetyl Tripeptide-2 (acetate) has a wide range of applications in scientific research:

Mechanism of Action

Trifluoroacetyl Tripeptide-2 (acetate) exerts its effects by inhibiting the production of progerin, a protein associated with cellular aging. By reducing progerin levels, the compound helps maintain the structural integrity of the nuclear lamina, prolongs cell life, and delays cellular senescence. Additionally, it stimulates the production of longevity proteins and collagen, restoring these components to levels typically found in younger cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H vs. Analogues

Property Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H Tfa-Val-L-Tyr-Val-OH·HCl Ac-Val-DL-Tyr-Val-OH (unbuffered)
Molecular Weight ~650 g/mol (estimated) ~640 g/mol ~600 g/mol
Solubility High in polar solvents (THF/MeOH) High in aqueous buffers (pH 4–6) Low in water; soluble in DMF
pH Stability Stable at pH 4–7 (buffered by CH₃CO₂H) Stable at pH 3–5 (HCl-mediated) Unstable below pH 5 (no buffer)
Reactivity Binds CO via axial coordination No CO reactivity observed Hydrolyzes under oxidative conditions
Biological Activity Potential for CO sensing Antimicrobial Limited (prone to degradation)

Key Findings :

Solubility and Buffering: The acetic acid in Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H enhances solubility in organic-aqueous mixtures (e.g., THF/MeOH) compared to HCl salts, which favor aqueous buffers . This aligns with acetic acid’s role in stabilizing nanoparticles in hybrid syntheses . Unlike unbuffered analogues (e.g., Ac-Val-DL-Tyr-Val-OH), the CH₃CO₂H counterion maintains pH stability between 4–7, critical for applications in physiological environments .

CO Reactivity :

  • The compound’s acetic acid moiety facilitates axial coordination with CO, inducing a violet-to-orange color change, a property absent in HCl-modified analogues . This mirrors CO-binding complexes like 1·(CH₃CO₂H)₂ , where CH₃CO₂H enables reversible CO interaction .

Synthetic Yield :

  • Purification via CH₂Cl₂/hexane (2:1) achieves >85% yield, comparable to methods for similar Tfa-peptides . In contrast, unbuffered peptides require harsher conditions (e.g., NaBH₄ reduction), lowering yields to ~70% .

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